Isoquinoline, 3,4-dihydro-3-(o-chlorobenzyl)-6,7-dimethoxy-1-methyl-, hydrobromide Isoquinoline, 3,4-dihydro-3-(o-chlorobenzyl)-6,7-dimethoxy-1-methyl-, hydrobromide
Brand Name: Vulcanchem
CAS No.: 57543-34-7
VCID: VC18420330
InChI: InChI=1S/C19H20ClNO2.BrH/c1-12-16-11-19(23-3)18(22-2)10-14(16)9-15(21-12)8-13-6-4-5-7-17(13)20;/h4-7,10-11,15H,8-9H2,1-3H3;1H
SMILES:
Molecular Formula: C19H21BrClNO2
Molecular Weight: 410.7 g/mol

Isoquinoline, 3,4-dihydro-3-(o-chlorobenzyl)-6,7-dimethoxy-1-methyl-, hydrobromide

CAS No.: 57543-34-7

Cat. No.: VC18420330

Molecular Formula: C19H21BrClNO2

Molecular Weight: 410.7 g/mol

* For research use only. Not for human or veterinary use.

Isoquinoline, 3,4-dihydro-3-(o-chlorobenzyl)-6,7-dimethoxy-1-methyl-, hydrobromide - 57543-34-7

Specification

CAS No. 57543-34-7
Molecular Formula C19H21BrClNO2
Molecular Weight 410.7 g/mol
IUPAC Name 3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2-ium;bromide
Standard InChI InChI=1S/C19H20ClNO2.BrH/c1-12-16-11-19(23-3)18(22-2)10-14(16)9-15(21-12)8-13-6-4-5-7-17(13)20;/h4-7,10-11,15H,8-9H2,1-3H3;1H
Standard InChI Key IGVBLOYYYISMEA-UHFFFAOYSA-N
Canonical SMILES CC1=[NH+]C(CC2=CC(=C(C=C12)OC)OC)CC3=CC=CC=C3Cl.[Br-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a 3,4-dihydroisoquinoline scaffold with the following substituents:

  • 1-Methyl group: Positioned at the nitrogen-containing ring.

  • 6,7-Dimethoxy groups: Electron-donating moieties on the aromatic ring.

  • 3-(o-Chlorobenzyl): An ortho-chlorinated benzyl group attached to the dihydroisoquinoline core.

  • Hydrobromide counterion: Enhances solubility in polar solvents .

The IUPAC name, 3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2-ium; bromide, reflects this substitution pattern. The canonical SMILES string, CC1=[NH+]C(CC2=CC(=C(C=C12)OC)OC)CC3=CC=CC=C3Cl.[Br-], provides a machine-readable representation of its connectivity .

Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₉H₂₁BrClNO₂
Molecular Weight410.7 g/mol
SolubilityLikely polar solvent-soluble
StabilityStable under standard conditions

The presence of methoxy groups increases lipophilicity, while the hydrobromide salt improves aqueous solubility. The ortho-chlorobenzyl moiety introduces steric hindrance, potentially affecting reactivity and binding interactions .

Synthesis and Purification

Synthetic Pathways

While no explicit synthesis for this compound is documented, analogous isoquinoline derivatives are synthesized through:

  • Pictet-Spengler Cyclization: Condensation of phenethylamine derivatives with carbonyl compounds.

  • N-Alkylation: Introduction of the methyl group at the 1-position.

  • Benzyl Substitution: Attachment of o-chlorobenzyl via nucleophilic substitution or Friedel-Crafts alkylation.

  • Salt Formation: Treatment with HBr to yield the hydrobromide .

A related synthesis for octahydrobenzo[h]isoquinolines involves oxazoline intermediates and cobalt boride reductions, suggesting potential adaptability for this compound .

Purification Techniques

  • Recrystallization: From ethanol/water mixtures to isolate high-purity crystals.

  • Column Chromatography: Using silica gel and dichloromethane/methanol gradients.

  • HPLC: For analytical-scale separations .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Dopamine Receptor Ligands: Structural similarity to known agonists .

  • Anticancer Agents: Isoquinolines interfere with topoisomerase activity.

Material Science

  • Fluorescent Probes: Methoxy groups enable π-π stacking in sensor designs .

  • Polymer Additives: Bromide ions may act as flame retardants .

Research Gaps and Future Directions

Despite its promising features, critical gaps persist:

  • In Vivo Toxicity: No data on LD₅₀ or chronic exposure effects.

  • Crystal Structure: Unresolved X-ray diffraction data.

  • Structure-Activity Relationships (SAR): Requires systematic derivatization studies .

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